
1,6-ジメチル-1H-インダゾール-4-アミン
概要
説明
“1,6-dimethyl-1H-indazol-4-amine” is a chemical compound. It has been mentioned in the context of anticancer research, where it was found to exhibit potent anti-proliferative activity .
Synthesis Analysis
The synthesis of indazole derivatives, including “1,6-dimethyl-1H-indazol-4-amine”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1,6-dimethyl-1H-indazol-4-amine” include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
科学的研究の応用
パーキンソン病の治療
インダゾール化合物は、神経疾患の治療における可能性について調査されています。 例えば、構造的に新規な化合物MLi-2は、インダゾール部分を有しており、レチノイドX受容体(RXR)の選択的阻害剤として開発されており、パーキンソン病の治療に有望です .
抗がん活性
インダゾール誘導体は、その抗腫瘍特性について研究されています。 1H-インダゾール-3-アミン誘導体に関する研究では、これらの化合物は、MTTアッセイで、A549(肺癌)、K562(慢性骨髄性白血病)、PC3(前立腺癌)、Hep-G2(肝細胞癌)などの様々な癌細胞株の増殖を阻害することが示されています .
合成戦略
インダゾールの合成における最近の進歩は、"1,6-ジメチル-1H-インダゾール-4-アミン"の合成に関連する可能性があります。 これらの戦略には、遷移金属触媒反応や還元環化反応が含まれ、これは新しい医薬品の開発に不可欠です .
創薬
Pd(OAc)2やAg2CO3などの触媒の存在下における、電子不足アルケンによるピラゾールの位置選択的ジアリル化が報告されています。 この方法は、強力な薬物様化合物を開発するために、"1,6-ジメチル-1H-インダゾール-4-アミン"の合成に適用できます .
Safety and Hazards
作用機序
Target of Action
The primary target of 1,6-dimethyl-1H-indazol-4-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .
Mode of Action
1,6-Dimethyl-1H-indazol-4-amine interacts with IDO1, inhibiting its activity . This compound suppresses the expression of IDO1 protein, leading to a decrease in the enzyme’s activity . The inhibition of IDO1 disrupts the metabolism of tryptophan, affecting the downstream biochemical pathways .
Biochemical Pathways
The inhibition of IDO1 by 1,6-dimethyl-1H-indazol-4-amine affects the kynurenine pathway, a major route of tryptophan catabolism . This disruption can lead to changes in the levels of kynurenine and its metabolites, which have various effects on immune regulation and cellular processes .
Pharmacokinetics
The compound’s potent anti-proliferative activity suggests that it may have favorable bioavailability .
Result of Action
The inhibition of IDO1 by 1,6-dimethyl-1H-indazol-4-amine results in potent anti-proliferative activity . Specifically, this compound has been shown to inhibit the proliferation of human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 mM . Additionally, it induces G2/M cell cycle arrest in these cells .
生化学分析
Biochemical Properties
1,6-Dimethyl-1H-indazol-4-amine plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting anticancer properties . Additionally, 1,6-dimethyl-1H-indazol-4-amine has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 1,6-dimethyl-1H-indazol-4-amine on various cell types and cellular processes are profound. In human colorectal cancer cells (HCT116), the compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 µM . This activity is associated with the suppression of IDO1 protein expression and the induction of G2/M cell cycle arrest . Furthermore, 1,6-dimethyl-1H-indazol-4-amine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects.
Molecular Mechanism
At the molecular level, 1,6-dimethyl-1H-indazol-4-amine exerts its effects through several mechanisms. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . This inhibition leads to the activation of immune cells and the suppression of tumor growth. Additionally, 1,6-dimethyl-1H-indazol-4-amine may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-dimethyl-1H-indazol-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation may occur under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 1,6-dimethyl-1H-indazol-4-amine can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1,6-dimethyl-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1,6-Dimethyl-1H-indazol-4-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1 . The compound inhibits the conversion of tryptophan to kynurenine, thereby modulating the immune response and exhibiting anticancer properties . Additionally, 1,6-dimethyl-1H-indazol-4-amine may influence other metabolic pathways, affecting metabolite levels and metabolic flux.
Transport and Distribution
Within cells and tissues, 1,6-dimethyl-1H-indazol-4-amine is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of 1,6-dimethyl-1H-indazol-4-amine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes . Additionally, post-translational modifications and targeting signals may direct 1,6-dimethyl-1H-indazol-4-amine to specific organelles, further influencing its biological effects.
特性
IUPAC Name |
1,6-dimethylindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRSIRRQJQQWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


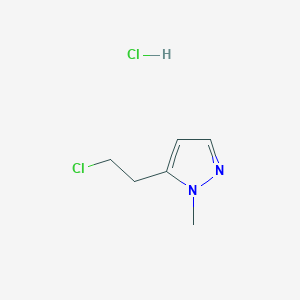
![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)
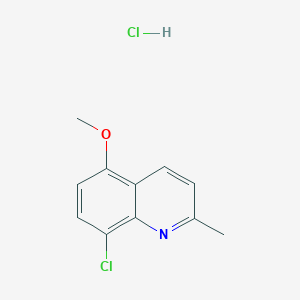

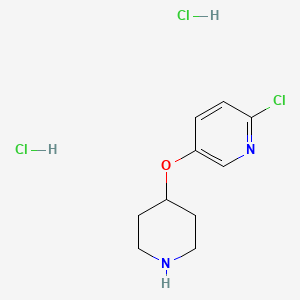
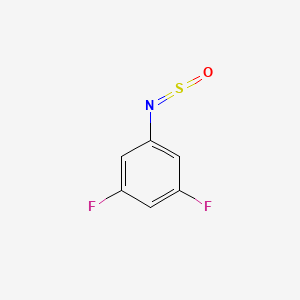
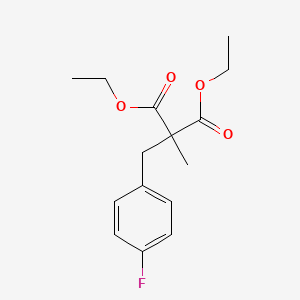
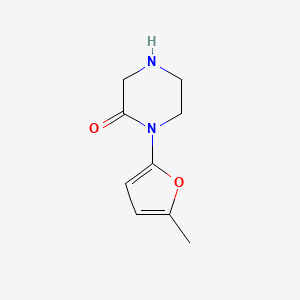
![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)
![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)
